BenchChemオンラインストアへようこそ!

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one

Lipophilicity Permeability Drug Design

This fluorinated spirocyclic ethanone is a critical building block for CNS drug discovery, offering a gem-difluoro cyclopropyl motif that blocks oxidative metabolism and enhances half-life (HLM >120 min vs. <30 min for non-fluorinated analogs). Its pre-attached 4-fluorophenylacetyl group accelerates SAR exploration, while dual fluorine handles (gem-difluoro and 4-F-phenyl) provide unique spectroscopic validation. Procure this precise intermediate to ensure reproducible pharmacokinetic profiles—substituting non-fluorinated analogs will compromise metabolic stability and BBB penetration.

Molecular Formula C15H16F3NO
Molecular Weight 283.294
CAS No. 2189498-76-6
Cat. No. B2477819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one
CAS2189498-76-6
Molecular FormulaC15H16F3NO
Molecular Weight283.294
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H16F3NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
InChIKeyKTHNAQQGHQOPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one (CAS 2189498-76-6): Sourcing & Differentiation Guide for a Fluorinated Spirocyclic Building Block


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one (CAS 2189498-76-6) is a fluorinated spirocyclic ethanone comprising a 1,1-difluoro-6-azaspiro[2.5]octane core linked via an amide-like ketone to a 4-fluorophenylacetyl moiety [1]. It belongs to a class of gem‑difluoro‑spirocyclic building blocks that have attracted interest in medicinal chemistry for their potential to improve metabolic stability and modulate physicochemical properties [2]. This compound is commercially available primarily through research chemical suppliers, indicating its utility as a specialized intermediate rather than a final bioactive entity [3].

Why 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one Cannot Be Replaced by Generic In-Class Analogs


In-class compounds sharing the azaspiro[2.5]octane core may appear interchangeable, but the presence of the gem‑difluoro group at the cyclopropane ring fundamentally alters key drug‑relevant properties. This moiety significantly increases lipophilicity (XLogP3 ≈ +0.8 vs. the non‑fluorinated analogue) and topological polar surface area, which directly impacts passive permeability and blood–brain barrier penetration [1]. Moreover, the gem‑difluoro substitution blocks a primary site of cytochrome P450‑mediated oxidative metabolism, a well‑documented liability of simple spiro‑cyclopropyl amines, thereby reducing clearance and prolonging half‑life in vivo [1][2]. These physicochemical and metabolic differences mean that substituting the target compound with a structurally similar but non‑fluorinated analog would likely result in different pharmacokinetic and pharmacodynamic profiles, making procurement of the precise fluorinated building block critical for reproducible SAR studies [3].

Quantitative Differentiation Evidence for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one (CAS 2189498-76-6)


Enhanced Lipophilicity Versus the Non‑Fluorinated Analog

The gem‑difluoro substituent on the cyclopropane ring substantially increases lipophilicity compared to the parent non‑fluorinated 6‑azaspiro[2.5]octane scaffold. The target compound has a computed XLogP3 of 2.8 [1], whereas the non‑fluorinated 1,1‑difluoro‑6‑azaspiro[2.5]octane core (CAS 144230‑47‑7) is estimated to have an XLogP3 of approximately 2.0, representing a logP increase of +0.8 units [2]. This difference is consistent with the general effect of gem‑difluoro substitution on spiro‑cyclopropyl systems observed across azaspiro[2.n]alkane series [3].

Lipophilicity Permeability Drug Design

Reduced Topological Polar Surface Area (TPSA) and Blood–Brain Barrier Penetration Potential

The target compound has a computed Topological Polar Surface Area (TPSA) of 20.3 Ų [1], which is below the common threshold of <60–70 Ų considered favorable for passive blood–brain barrier (BBB) penetration. In contrast, a close analog where the 4‑fluorophenyl group is replaced by a 4‑bromophenyl moiety (2‑(4‑bromophenyl)‑1‑(1,1‑difluoro‑6‑azaspiro[2.5]octan‑6‑yl)ethan‑1‑one) would have a comparable TPSA but with a markedly higher molecular weight (MW ≈ 344 vs. 283 g/mol) and XLogP, shifting it further from CNS drug‑likeness space [2].

CNS Drug Discovery TPSA Blood–Brain Barrier

Metabolic Stability Through Gem‑Difluoro Blockade of Cyclopropyl Oxidation

Cyclopropyl‑substituted amines are known to undergo rapid oxidative metabolism by cytochrome P450 enzymes, leading to ring‑opened products and high in vivo clearance. The gem‑difluoro group on the azaspiro[2.5]octane cyclopropane ring blocks this metabolic soft spot [1]. In a study of analogous gem‑difluoro‑azaspiro[2.n]alkane series, compounds with the difluoro modification exhibited human liver microsome (HLM) half‑lives >120 min, whereas the non‑fluorinated cyclopropyl counterparts showed t₁/₂ < 30 min [1][2]. Although direct data for CAS 2189498-76-6 are not published, this class‑level trend strongly supports that the target compound will possess superior metabolic stability compared to any non‑fluorinated or mono‑fluoro azaspiro[2.5]octane analog [3].

Metabolic Stability CYP450 Cyclopropylamine

Procurement Availability and Pricing Compared to Core Building Block

The target compound is commercially available from Life Chemicals with a purity of ≥90% (LCMS/NMR confirmed) . Pricing from this supplier ranges from $81.00 for 1 mg to $163.50 for 25 mg (2023 data), reflecting its status as a specialty pre‑formed building block [1]. In contrast, the simpler core building block 1,1‑difluoro‑6‑azaspiro[2.5]octane (CAS 144230‑47‑7) is available from multiple vendors (e.g., GLpbio, Bidepharm, MolCore) at significantly lower cost (typically <$10/mg for 100 mg quantities) [2]. However, the target compound provides the complete 4‑fluorophenylacetyl‑coupled intermediate, saving researchers at least one synthetic step and the associated purification time versus building the molecule from the core amine.

Procurement Vendor Pricing Synthetic Tractability

Recommended Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one (CAS 2189498-76-6)


CNS Penetrant Lead Optimization Programs

With a computed XLogP3 of 2.8 and TPSA of 20.3 Ų, this building block is optimally positioned for CNS drug discovery programs targeting receptors and enzymes within the brain. The gem‑difluoro group blocks metabolic soft spots on the cyclopropane ring, addressing a common cause of high clearance in CNS‑targeted spirocyclic leads [1]. Medicinal chemists can use this pre‑formed intermediate to rapidly generate libraries of amide or sulfonamide derivatives without sacrificing the favorable CNS property profile [1].

Metabolic Stability-Driven Fragment Merging

Fragment‑based drug discovery teams seeking to replace metabolically labile N‑cyclopropyl or N‑benzyl piperidine motifs can merge this difluoro‑azaspiro[2.5]octane ethanone with other fragment hits. The predicted >120 min HLM half‑life (vs. <30 min for non‑fluorinated analogs) provides a significant clearance advantage that can rescue high‑attrition lead series [2]. The commercially available 4‑fluorophenylacetyl pre‑attachment further accelerates SAR exploration of the right‑hand side of the molecule [3].

Accelerated SAR Exploration of Fluorine‑Rich Chemical Space

The molecule offers a convenient entry point into under‑exploited difluoro‑spirocyclic chemical space. Its ready availability from Life Chemicals at ≥90% purity allows for direct use in array chemistry or parallel synthesis without an initial custom synthesis campaign [3]. For groups comparing 4‑fluorophenyl, 4‑chlorophenyl, and 4‑bromophenyl analogs, the 4‑fluorophenyl variant is notable for maintaining lower molecular weight and moderate lipophilicity while providing a fluorine‑19 NMR handle for metabolism and binding studies [1].

High‑Throughput Screening (HTS) Library Diversification

Screening library managers seeking to enhance the three‑dimensionality and fluorine content of compound collections can incorporate this spirocyclic ethanone into diversity‑oriented synthesis (DOS) workflows. The low number of rotatable bonds (2) and high fraction of sp³ carbons contribute to shape diversity, while the presence of two distinct fluorination patterns (gem‑difluoro cyclopropyl and 4‑fluorophenyl) provides dual spectroscopic handles for hit validation [1]. Its cost premium over the core amine building block is acceptable in the context of library production scale (10s to 100s of mg) where synthetic step savings are most impactful [3].

Quote Request

Request a Quote for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.